2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-6-5-9-7-10-3-1-2-4-11(10)8-9;/h1-4,9H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFSCCGGNNBQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-92-4 | |
| Record name | 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of 2,3-Dihydro-1H-1-Indanone Oxime
One of the principal synthetic routes to this compound involves the reduction of 2,3-dihydro-1H-1-indanone oxime to the corresponding amine. This method is industrially favored due to its relative simplicity and scalability.
- Procedure :
- The oxime is subjected to catalytic hydrogenation using Raney nickel or alumino-nickel catalysts under controlled temperature (50–60 °C) and atmospheric or mild pressure conditions.
- The reduction typically occurs over several hours (e.g., 8–25 hours depending on conditions).
- Post-reaction, the amine product is isolated by extraction and converted to its hydrochloride salt by treatment with hydrochloric acid and recrystallization from ethanol.
- Advantages :
- Avoids high-pressure hydrogenation equipment when optimized with alumino-nickel catalysts and suitable bases.
- Produces high-purity amine hydrochloride with yields around 90–98%.
- Example Data :
Amine Functionalization via Alkylation and Salt Formation
After obtaining the free amine, the hydrochloride salt is formed by reaction with hydrochloric acid, facilitating isolation and purification.
- Typical Conditions :
- Dissolution of free amine in suitable solvents (e.g., ethanol or water).
- Addition of concentrated hydrochloric acid under controlled temperature (0–25 °C).
- Crystallization of the hydrochloride salt by cooling and filtration.
- Purification : Recrystallization from ethanol or ethanol/water mixtures to improve purity and yield.
Alternative Synthetic Routes via Friedel-Crafts and Carbamate Intermediates
Some patents and literature describe alternative approaches involving:
- Friedel-Crafts Acylation of indene derivatives followed by amination steps to introduce the ethanamine side chain.
- Use of N-acylcarbamates intermediates reduced by diisobutylaluminum hydride (DIBAL-H), followed by cyclization reactions mediated by Lewis acids (e.g., BF3·OEt2) to build the indane amine framework.
These methods, while more complex, provide routes to substituted derivatives and analogs of the target compound.
Detailed Process Parameters and Data
| Step | Conditions/Parameters | Notes/Yield/Results |
|---|---|---|
| Oxime Preparation | 2,3-dihydro-1H-1-indanone + hydroxylamine derivatives | Precursor for reduction step |
| Reduction to Amine | Raney Ni or alumino-nickel catalyst, 50–60 °C, 8–25 hours | High yield (up to 98%), HPLC purity >98% |
| Extraction and Work-up | Dichloromethane extraction, washing with water to neutrality | Efficient separation of amine |
| Hydrochloride Salt Formation | Addition of 4 mol/L HCl, recrystallization from ethanol | White crystalline solid, mp ~208–209.5 °C |
| Alternative Friedel-Crafts Route | AlCl3 catalysis, acylation, followed by amination and cyclization | Useful for substituted derivatives, moderate yields |
Research Findings and Industrial Relevance
- The reduction method using oxime intermediates is widely accepted for industrial-scale synthesis due to its operational simplicity and cost-effectiveness.
- Optimization of catalyst loading, reaction temperature, and base addition improves yield and reduces reaction time.
- The hydrochloride salt form improves compound stability and handling, critical for pharmaceutical applications.
- Alternative synthetic routes employing Friedel-Crafts acylation and carbamate intermediates provide structural versatility but require more complex reaction setups and purification steps.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Oxime Reduction (Catalytic) | 2,3-dihydro-1H-1-indanone oxime, Raney Ni or alumino-nickel | 50–60 °C, atmospheric pressure, 8–25 h | 90–98 | Scalable, high purity, mild conditions | Long reaction time, catalyst handling |
| Friedel-Crafts Acylation Route | AlCl3, acyl chlorides, amines | 20–60 °C, multiple steps | Moderate | Access to substituted analogs | Multi-step, complex purification |
| Carbamate Intermediate Route | N-acylcarbamates, DIBAL-H, BF3·OEt2 | Low temperature, inert atmosphere | Variable | Versatile, stereoselective | Requires sensitive reagents, complex |
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve hydrogenation using Pd/C or reduction with LiAlH4.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: Pd/C, LiAlH4
Solvents: Toluene, ethanol, and other organic solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Overview
2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride (CAS No. 1803570-92-4) is a chemical compound with the molecular formula C11H16ClN and a molecular weight of approximately 197.71 g/mol. Its unique structural features enable a variety of applications in scientific research, particularly in chemistry, biology, and medicine.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it valuable for developing new chemical entities and functionalized compounds.
Medicinal Chemistry
The compound is being investigated for potential therapeutic properties. It may act as a precursor for synthesizing pharmaceuticals targeting specific biological pathways. Its interactions with molecular targets can lead to the development of novel drugs.
Biological Studies
In biological research, this compound is employed to study cellular pathways and interactions. It can function as a ligand that binds to receptors or enzymes, influencing their activity and providing insights into biological mechanisms.
Material Science
The compound's unique structure allows for applications in producing advanced materials and specialty chemicals. Its properties can be leveraged to develop materials with specific functionalities for industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Findings:
Steric and Electronic Effects : The methyl-substituted analogue (C₁₃H₂₀ClN) exhibits greater steric hindrance due to its branched structure, which may reduce metabolic degradation compared to the linear ethylamine chain in the target compound .
Chirality : Enantiomers of 2,3-dihydro-1H-inden-1-amine hydrochloride demonstrate the importance of stereochemistry in drug design. For example, the (S)-enantiomer may exhibit higher binding affinity to serotonin receptors .
Biological Activity
2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride is a compound with significant potential in various scientific fields, including medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems, making it a valuable subject for studying its biological activity.
- Molecular Formula : C11H16ClN
- Molecular Weight : 197.7 g/mol
- CAS Number : 1803570-92-4
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate various biological pathways, leading to therapeutic effects. The compound's amine group facilitates nucleophilic interactions, allowing it to participate in biochemical reactions that influence cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound has antimicrobial properties against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity with MIC values ranging from 15.625 μM to 125 μM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. It showed promising results against Candida species, indicating its potential as an antifungal agent.
Antibiofilm Activity
In addition to its antimicrobial effects, the compound exhibits antibiofilm properties. It has been reported to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
Table 1: Summary of Biological Activities
Case Study: Structure–Activity Relationship (SAR)
A recent study explored the structure–activity relationship of derivatives of this compound. Variations in substituents significantly affected the antimicrobial potency and selectivity against different bacterial strains. Electron-donating groups enhanced activity against Gram-positive bacteria while halogen substitutions expanded the spectrum of action .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride?
- The synthesis typically involves multi-step pathways, including alkylation, reduction, and salt formation. For example:
- Friedel-Crafts acylation : Used to introduce substituents to the indane backbone under regioselective conditions (e.g., acetyl chloride as both reagent and solvent) .
- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) reduces intermediates like ketones to amines.
- Salt formation : Reaction with HCl in anhydrous conditions yields the hydrochloride salt .
- Key reagents: Acetyl chloride, protecting groups (e.g., Boc), and reducing agents (e.g., LiAlH4).
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and backbone structure.
- X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve crystal packing and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95% purity is standard for research-grade material).
Q. What safety protocols should be followed when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis or handling of powders to prevent inhalation.
- Waste Disposal : Classify as hazardous organic waste; consult institutional guidelines for neutralization and disposal .
Advanced Research Questions
Q. How can regioselectivity challenges in Friedel-Crafts reactions during synthesis be addressed?
- Substrate control : Use steric or electronic directing groups (e.g., methoxy or alkyl substituents) to guide acylation to specific positions on the indane ring .
- Solvent optimization : Neat conditions with acetyl chloride enhance regioselectivity by minimizing competing side reactions .
- Computational modeling : DFT calculations predict reactive sites and transition states to guide experimental design.
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Cross-validation : Compare NMR data with X-ray structures or reference spectra of analogous compounds (e.g., 2-aminoindan hydrochloride) .
- Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR.
- Isotopic labeling : Use N or C-labeled intermediates to trace signal origins.
Q. What computational tools are recommended for studying the compound's interaction with biological targets?
- Docking software (AutoDock, Schrödinger) : Predict binding affinities to receptors (e.g., monoamine transporters) .
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes in physiological conditions.
- QSAR models : Relate structural features (e.g., indane ring substitution) to biological activity trends.
Q. How can researchers assess the compound's potential as a neurotransmitter analog?
- In vitro assays :
- Radioligand binding : Compete with H-labeled serotonin/dopamine in synaptic vesicles.
- Uptake inhibition : Measure inhibition of equilibrative nucleoside transporters (ENTs) using cell lines .
- In vivo models : Microdialysis in rodents to monitor extracellular neurotransmitter levels post-administration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
